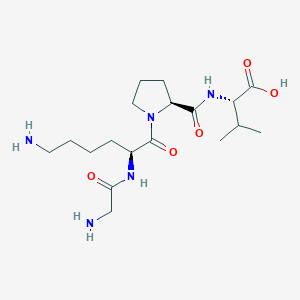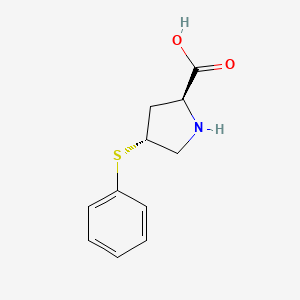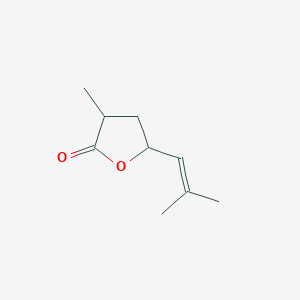![molecular formula C13H8FN B12549681 9-Fluorobenzo[h]quinoline CAS No. 163275-61-4](/img/structure/B12549681.png)
9-Fluorobenzo[h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Fluorobenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a fluorine atom at the 9th position of the benzo[h]quinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the use of nanostructured titanium dioxide (TiO2) photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloisomerization reactions using efficient catalysts to ensure high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact while maximizing the efficiency of the synthesis process.
化学反应分析
Types of Reactions
9-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
科学研究应用
9-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-Fluorobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
9-Fluorobenzo[h]quinoline can be compared with other similar compounds such as benzo[h]quinoline and benzo[c]acridine. These compounds share a similar core structure but differ in the presence and position of substituents:
Benzo[h]quinoline: Lacks the fluorine atom at the 9th position, which can result in different chemical and biological properties.
Benzo[c]acridine: Contains an additional fused ring, which can affect its reactivity and applications.
The presence of the fluorine atom in this compound can enhance its biological activity and stability, making it a unique and valuable compound for various applications.
属性
CAS 编号 |
163275-61-4 |
|---|---|
分子式 |
C13H8FN |
分子量 |
197.21 g/mol |
IUPAC 名称 |
9-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H |
InChI 键 |
OOQHWHBPBYDOAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)F)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)


![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)



![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)


